molecular formula C9H11Cl2NO B8029725 3,5-Dichloro-2-(2-methylpropoxy)pyridine

3,5-Dichloro-2-(2-methylpropoxy)pyridine

Cat. No.: B8029725
M. Wt: 220.09 g/mol
InChI Key: ILZCVHKPHLJTTB-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(2-methylpropoxy)pyridine is a chemical compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(2-methylpropoxy)pyridine typically involves the reaction of 3,5-dichloropyridine with 2-methylpropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-methylpropoxy group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dichloro-2-(2-methylpropoxy)pyridine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the 2-methylpropoxy group can influence its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    3,5-Dichloro-2-methoxypyridine: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    3,5-Dichloro-2-ethoxypyridine: Contains an ethoxy group in place of the 2-methylpropoxy group.

    3,5-Dichloro-2-propoxypyridine: Features a propoxy group instead of the 2-methylpropoxy group.

Uniqueness: 3,5-Dichloro-2-(2-methylpropoxy)pyridine is unique due to the specific steric and electronic effects imparted by the 2-methylpropoxy group. This can result in distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,5-dichloro-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZCVHKPHLJTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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